

# Understanding the chemical structure of [Compound Name]

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to the Chemical Structure and Pharmacological Action of Imatinib

#### Introduction

Imatinib, marketed under the brand names Gleevec® and Glivec®, is a pioneering targeted cancer therapy that has revolutionized the treatment of specific malignancies.[1] It is a 2-phenylaminopyrimidine derivative that functions as a potent and selective tyrosine kinase inhibitor.[2] This guide provides a comprehensive overview of the chemical structure, mechanism of action, relevant signaling pathways, and key experimental protocols associated with Imatinib, tailored for researchers, scientists, and drug development professionals.

## **Chemical Structure and Properties**

Imatinib is a benzamide obtained by the formal condensation of the carboxy group of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid with the primary aromatic amino group of 4-methyl-N(3)-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine.[3] It is typically administered as a mesylate salt, which enhances its solubility.[4][5]

Table 1: Chemical and Physical Properties of Imatinib



| Property          | Value                                                                                                                                   |
|-------------------|-----------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | 4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide[3]                               |
| Molecular Formula | C29H31N7O[3]                                                                                                                            |
| Molecular Weight  | 493.6 g/mol                                                                                                                             |
| CAS Number        | 152459-95-5[3]                                                                                                                          |
| Form              | Administered as Imatinib Mesylate (C30H35N7O4S)[4]                                                                                      |
| Solubility        | Imatinib base is poorly soluble in water but soluble in DMSO. The mesylate salt is highly soluble in acidic aqueous solutions.[5][6][7] |
| Classification    | Biopharmaceutics Classification System (BCS) Class II compound (high permeability, low solubility).[6]                                  |

#### **Mechanism of Action**

Imatinib functions as a specific inhibitor of a select number of tyrosine kinase enzymes.[8][9] In cancer cells, certain tyrosine kinases can be constitutively active, leading to uncontrolled cell proliferation and survival. Imatinib competitively binds to the ATP-binding site of these kinases, which locks the enzyme in an inactive conformation and prevents the transfer of phosphate from ATP to tyrosine residues on substrate proteins.[2][10][11] This action blocks the downstream signaling pathways essential for cancer cell growth and survival, ultimately inducing apoptosis (programmed cell death).[2][10][12]

The primary targets of Imatinib include:

 BCR-ABL: A constitutively active tyrosine kinase created by the Philadelphia chromosome translocation, a genetic abnormality characteristic of Chronic Myeloid Leukemia (CML).[2]
 [10][11]



- c-Kit: A receptor tyrosine kinase. Mutations leading to its constitutive activation are found in most Gastrointestinal Stromal Tumors (GIST).[2][12]
- Platelet-Derived Growth Factor Receptor (PDGFR): A receptor tyrosine kinase involved in cell growth and division.[8][11]

While Imatinib inhibits the ABL protein in normal cells, these cells typically have redundant tyrosine kinases that allow them to function.[2][8] Cancer cells, however, often exhibit a dependency on a specific kinase like BCR-ABL, making them highly susceptible to Imatinib's inhibitory effects.[2][8]

## **Signaling Pathways Modulated by Imatinib**

The inhibition of BCR-ABL, c-Kit, and PDGFR by Imatinib disrupts several downstream signaling cascades crucial for oncogenesis.



Click to download full resolution via product page

Caption: Imatinib inhibits BCR-ABL, blocking downstream pro-survival pathways.

Key pathways affected include:

Ras/MAPK Pathway: Controls cellular proliferation.[2]



- PI3K/Akt Pathway: Plays a significant role in cell survival and inhibition of apoptosis.[2][13]
- JAK/STAT Pathway: Contributes to proliferation and anti-apoptotic effects.[13]

By blocking these pathways, Imatinib effectively halts the abnormal cell proliferation and circumvents the resistance to apoptosis that characterizes CML and other targeted cancers. [10][13]

### **Quantitative Data**

The efficacy of Imatinib is quantified through various metrics, including its half-maximal inhibitory concentration (IC<sub>50</sub>) against specific kinases and its pharmacokinetic properties in vivo.

Table 2: In Vitro IC50 Values of Imatinib

| Target Kinase | Cell Line / Assay Type | IC₅₀ Value (nM)         |
|---------------|------------------------|-------------------------|
| v-Abl         | Cell-free assay        | 600[5]                  |
| c-Kit         | Cell-based assay       | 100[5]                  |
| PDGFR         | Cell-free assay        | 100[5]                  |
| BCR-ABL       | K562 CML Cells         | 267[14]                 |
| BCR-ABL       | KU812 CML Cells        | 30 (approx. at 48h)[15] |
| BCR-ABL       | KCL22 CML Cells        | 30 (approx. at 48h)[15] |

Note: IC<sub>50</sub> values can vary between different cell lines and assay conditions.[16]

Table 3: Key Pharmacokinetic Parameters of Imatinib (400 mg daily dose)



| Parameter                                     | Value                                                                    |
|-----------------------------------------------|--------------------------------------------------------------------------|
| Bioavailability                               | ~98%[2][17]                                                              |
| Time to Peak Plasma Conc. (T <sub>max</sub> ) | 2-4 hours[2][17]                                                         |
| Plasma Protein Binding                        | ~95% (mainly to albumin and $\alpha 1$ -acid glycoprotein)[2][18]        |
| Terminal Elimination Half-Life (t½)           | ~18 hours for Imatinib; ~40 hours for active metabolite (CGP74588)[6][8] |
| Metabolism                                    | Primarily by cytochrome P450 enzyme CYP3A4. [2][12]                      |
| Route of Elimination                          | Predominantly in feces (~68%) as metabolites; some in urine (~13%).[2]   |
| Apparent Clearance (CL)                       | ~14 L/h (Day 1), decreasing to ~10 L/h at steady state.[19]              |
| Apparent Volume of Distribution (V)           | ~252 L[19]                                                               |

# **Experimental Protocols**

A variety of standardized methods are employed to characterize the activity and properties of Imatinib.

## In Vitro Cell Proliferation Assay (XTT/MTT)

This protocol is used to determine the IC<sub>50</sub> of Imatinib against cancer cell lines.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Imatinib | C29H31N7O | CID 5291 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Imatinib Mesylate | C30H35N7O4S | CID 123596 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Imatinib | Cell Signaling Technology [cellsignal.com]
- 8. Imatinib Wikipedia [en.wikipedia.org]
- 9. novapublishers.com [novapublishers.com]
- 10. Imatinib in Chronic Myeloid Leukemia: an Overview PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. ClinPGx [clinpgx.org]
- 13. Altered intracellular signaling by imatinib increases the anti-cancer effects of tyrosine kinase inhibitors in chronic myelogenous leukemia cells PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Correlations between imatinib pharmacokinetics, pharmacodynamics, adherence, and clinical response in advanced metastatic gastrointestinal stromal tumor (GIST): an emerging role for drug blood level testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ovid.com [ovid.com]



- 19. Population pharmacokinetics of imatinib mesylate in patients with chronic-phase chronic myeloid leukaemia: results of a phase III study PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Understanding the chemical structure of [Compound Name]]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397021#understanding-the-chemical-structure-of-compound-name]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com